Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate is a complex organic compound characterized by its trifluoromethyl group and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with isopropyl ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Phenylacetyl Group: The phenylacetyl group is introduced through an amide coupling reaction using phenylacetic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, where nucleophiles can replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its trifluoromethyl group imparts unique physical properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biochemical pathways involving benzothiazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-[(6-fluoro-1H-indol-3-yl)amino]propanoate: Similar in structure but with an indole moiety instead of benzothiazole.
Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate: Another trifluoromethylated compound with an indole moiety.
Uniqueness
Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate is unique due to the combination of its trifluoromethyl group and benzothiazole moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H22F3N3O3S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C22H22F3N3O3S/c1-13(2)15-9-10-16-17(12-15)32-20(26-16)28-21(19(30)31-3,22(23,24)25)27-18(29)11-14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
IAOZOGPLDBHVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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